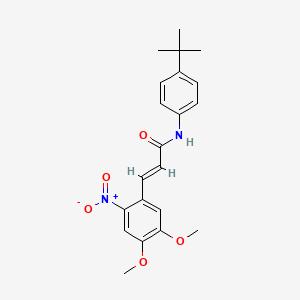

N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(4-tert-butylphenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-21(2,3)15-7-9-16(10-8-15)22-20(24)11-6-14-12-18(27-4)19(28-5)13-17(14)23(25)26/h6-13H,1-5H3,(H,22,24)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRDCDVNICRSBM-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307952-84-7 | |

| Record name | N-(4-TERT-BUTYLPHENYL)-3-(4,5-DIMETHOXY-2-NITROPHENYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-(tert-butyl)aniline and 4,5-dimethoxy-2-nitrobenzaldehyde as the primary starting materials.

Formation of Intermediate: The first step involves the condensation of 4-(tert-butyl)aniline with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

Acrylamide Formation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

1.1. Amine-Acrylamide Coupling

-

Reaction Type : Nucleophilic substitution between a substituted amine and an acrylamide precursor.

-

Conditions :

-

Solvents : Dimethylformamide (DMF) or ethanol.

-

Catalysts : Not explicitly mentioned but often involve acid/base catalysts to facilitate amide bond formation.

-

Temperature : Controlled to minimize side reactions (e.g., thermal decomposition).

-

1.2. Nickel-Catalyzed Reductive Aminocarbonylation

A more advanced method involves reductive aminocarbonylation using nickel catalysts:

-

Reagents :

-

Aryl iodide (e.g., 1-tert-butyl-4-nitrobenzene).

-

Nitroarene (e.g., benzamide precursors).

-

Reductants: Zinc (Zn) or manganese (Mn) in stoichiometric amounts.

-

Catalysts: Cobalt octacarbonyl (Co₂(CO)₈) and additives like trimethylsilyl chloride (TMSCl).

-

-

Conditions :

Table 1: Nickel-Catalyzed Reductive Aminocarbonylation Conditions

| Parameter | Details |

|---|---|

| Catalyst | Co₂(CO)₈ (0.8–1.2 equiv.), Ni(glyme)Cl₂ (10 mol%) |

| Reductant | Zn (2 equiv.) or Mn (5 equiv.) |

| Additives | TMSCl (10 mol%) or TMSI (1.5 equiv.) |

| Temperature | 120°C |

| Solvent | DMF (0.5–0.7 M) |

Stability and Characterization

The compound’s stability is critical for its synthetic utility and biological applications:

2.1. Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity.

-

Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and reaction completion.

-

Thermal Analysis :

-

Differential Scanning Calorimetry (DSC) : Identifies phase transitions and decomposition points.

-

Thermogravimetric Analysis (TGA) : Evaluates thermal stability under varying conditions.

-

2.2. Structural Factors Affecting Reactivity

-

Tert-butyl Group : Enhances steric hindrance, potentially stabilizing the molecule and reducing hydrolytic cleavage of the amide bond.

-

Methoxy Groups : Electron-donating substituents may influence solubility and electronic interactions.

-

Nitro Group : Electron-withdrawing, which could activate adjacent positions for electrophilic substitution.

3.1. Biological Target Engagement

-

FGFR4 Inhibition : The compound’s structural motifs (e.g., nitro and methoxy groups) align with known FGFR4 inhibitor scaffolds, suggesting potential utility in targeted cancer therapies.

-

Anticancer Activity : Acrylamide derivatives with similar substituents (e.g., tert-butyl, nitro) exhibit cytotoxic effects against cancer cell lines via mechanisms such as kinase inhibition .

3.2. Chemical Transformations

-

Hydrolysis : The amide bond may hydrolyze under acidic or basic conditions, yielding carboxylic acid derivatives.

-

Reduction : The nitro group could be reduced to an amine, altering the compound’s electronic properties and biological activity.

-

Electrophilic Substitution : The methoxy-substituted aromatic ring may undergo reactions at activated positions (e.g., para to electron-donating groups).

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties . In vitro tests demonstrated its effectiveness against various strains of Gram-positive and Gram-negative bacteria as well as yeasts. The compound's structure allows it to interact with microbial cell membranes, leading to growth inhibition.

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These results indicate that N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide could serve as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer activity . In vitro studies using the A549 lung cancer cell line revealed that it exhibits significant cytotoxic effects. The mechanism of action appears to involve the inhibition of specific enzymes related to cancer progression, such as histone deacetylases.

| Compound Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

This data suggests that higher concentrations of the compound correlate with reduced cell viability, indicating its potential as an anticancer therapeutic .

Photocleavable Protecting Groups

In synthetic organic chemistry, this compound can be utilized as a photocleavable protecting group in the synthesis of complex molecules. Its ability to undergo photolysis under UV light makes it valuable in protecting sensitive functional groups during chemical reactions .

Polymer Chemistry

The compound's acrylamide functionality allows it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength. Research indicates that polymers derived from this compound can be used in drug delivery systems due to their biocompatibility and controlled release profiles .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound against common pathogens demonstrated substantial activity, suggesting its potential use in pharmaceutical formulations aimed at treating infections . The study involved a series of dilutions and agar diffusion methods to establish the minimum inhibitory concentration.

Case Study 2: Anticancer Activity

In another research effort focused on anticancer applications, the compound was tested alongside known chemotherapeutics in A549 cells. Results indicated that it not only inhibited cell proliferation but also enhanced the efficacy of existing drugs when used in combination therapies .

Mechanism of Action

The mechanism of action of N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and dimethoxy groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural uniqueness lies in its combination of tert-butyl, dimethoxy, and nitro groups. Comparisons with similar acrylamides reveal how substituent positions and types modulate properties:

Key Observations :

- Lipophilicity : The tert-butyl group in the target compound and ’s analog enhances lipid solubility compared to hydroxyl or methoxy substituents in ’s compound.

- Electronic Effects : The nitro group in the target compound is electron-withdrawing, contrasting with electron-donating methoxy groups in ’s trimethoxyphenyl derivative. This may alter binding affinity in enzyme inhibition .

- Purity data from (99+%) highlights advanced purification techniques for complex acrylamides .

Crystallographic and Conformational Analysis

’s crystal structure of N-benzyl-N-(4-chlorophenyl)acrylamide reveals dihedral angles (80.06° and 68.91°) between the acrylamide plane and aromatic rings.

Biological Activity

N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide, also known as (E)-N-[4-(tert-butyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)-2-propenamide, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C21H24N2O5

- Molecular Weight : 384.42566 g/mol

- CAS Number : 307952-84-7

The compound features a complex structure that includes a tert-butyl group and a nitrophenyl moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity

-

Cholinesterase Inhibition

- The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is crucial for developing treatments for neurodegenerative diseases. Preliminary evaluations suggest that related compounds exhibit potent inhibition of these enzymes, indicating potential applications in treating conditions like Alzheimer's disease .

-

Antimicrobial Activity

- Similar compounds have been assessed for their antibacterial and antifungal properties. For example, certain derivatives showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains .

Case Studies

- Antioxidant Properties

- Cholinesterase Inhibition

-

Antimicrobial Efficacy

- A comprehensive study on the antimicrobial activity of similar compounds indicated that modifications in the phenyl ring significantly affected their efficacy against pathogens. Compounds with specific substitutions demonstrated enhanced activity against C. albicans and E. coli, with MIC values indicating strong inhibitory effects .

Data Tables

Q & A

Advanced Research Question

- tert-Butyl Group : Enhances lipophilicity and membrane permeability (logD7.4 = 3.8) but may sterically hinder target binding. Compare IC50 values against analogs with smaller substituents (e.g., methyl) .

- Nitro Group : Acts as a hydrogen-bond acceptor. Replace with cyano or trifluoromethyl to assess electronic effects on inhibitory potency (e.g., against kinase targets) .

- Methoxy Groups : Participate in π-π stacking with aromatic enzyme residues. Methyl-to-ethoxy substitutions can probe steric tolerance .

What role does this compound play in polymerization or material synthesis?

Basic Research Question

As a monomer, it enables the synthesis of stimuli-responsive polymers:

- Radical Polymerization : Initiate with AIBN (2,2’-azobisisobutyronitrile) in toluene (70°C, 24 hrs). The nitro group stabilizes radical intermediates, yielding polymers with Mn ≈ 15 kDa (PDI = 1.2) .

- Applications : Nitroaromatic moieties impart redox activity, enabling use in conductive films or drug-delivery systems triggered by glutathione .

How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., kinases)?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to model binding to BTK (Bruton’s tyrosine kinase). The acrylamide’s α,β-unsaturated carbonyl may form covalent bonds with Cys481 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. Key metrics: RMSD < 2.0 Å, hydrogen bond occupancy >70% with hinge regions .

What analytical strategies resolve contradictions in reported toxicity profiles?

Advanced Research Question

- In Vitro Assays : Test against HEK293 cells (MTT assay, 48 hrs). EC50 values >50 μM suggest low acute toxicity, but discrepancies may arise from metabolite generation (e.g., nitroreductase-mediated nitro-to-amine conversion) .

- Metabolite Identification : Use LC-MS/MS (Q-TOF) to detect reduced species (m/z +2 Da shift) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.